Bienvenue dans la boutique en ligne BenchChem!

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Probe Development

The compound 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide (CAS 1252900-27-8, molecular formula C21H21N3O2, molecular weight 347.418 g/mol) is a synthetic small molecule belonging to the pyridazinone acetamide class. Its structure features a pyridazinone core substituted at the 3-position with a 3,4-dimethylphenyl group and an N-methyl-N-phenylacetamide side chain at the 1-position.

Molecular Formula C21H21N3O2
Molecular Weight 347.418
CAS No. 1252900-27-8
Cat. No. B2361464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide
CAS1252900-27-8
Molecular FormulaC21H21N3O2
Molecular Weight347.418
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N(C)C3=CC=CC=C3)C
InChIInChI=1S/C21H21N3O2/c1-15-9-10-17(13-16(15)2)19-11-12-20(25)24(22-19)14-21(26)23(3)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3
InChIKeyNWOAXIVGIWDPMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide (CAS 1252900-27-8): Procurement-Focused Identity and Compound Class Summary


The compound 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide (CAS 1252900-27-8, molecular formula C21H21N3O2, molecular weight 347.418 g/mol) is a synthetic small molecule belonging to the pyridazinone acetamide class . Its structure features a pyridazinone core substituted at the 3-position with a 3,4-dimethylphenyl group and an N-methyl-N-phenylacetamide side chain at the 1-position. Pyridazinone derivatives are recognized as privileged scaffolds in medicinal chemistry due to their capacity for diverse interactions with biological targets, including kinases and GPCRs . This specific substitution pattern distinguishes it from more common 3-phenyl or 3-(4-substituted-phenyl) pyridazinone analogs, potentially offering differentiated physicochemical and target-engagement profiles relevant for structure-activity relationship (SAR) probe or lead-optimization procurement decisions.

Procurement Intelligence for 2-[3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide: Why In-Class Analogs Cannot Be Assumed Interchangeable


Assuming functional interchangeability among pyridazinone acetamide analogs is scientifically unsound and poses a risk to experimental reproducibility. Variation in the phenyl ring substitution pattern (e.g., 3,4-dimethyl vs. 4-methoxy or 4-bromo) and the acetamide N-substituent (N-methyl-N-phenyl vs. N-ethyl-N-(3-methylphenyl)) can dramatically alter binding affinity, selectivity, and ADME properties . Patent literature on closely related pyridazinone-amide derivatives explicitly demonstrates that even minor structural modifications lead to significant differences in kinase inhibition potency and therapeutic indications, such as IRAK-mediated versus PI3K-mediated pathways . Consequently, procuring a near-neighbor compound like 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide as a substitute for the 3,4-dimethylphenyl derivative introduces undocumented variables that can invalidate SAR hypotheses or lead to false-negative screening results. The specific compound's ortho/para-methyl substitution pattern and tertiary amide group represent a distinct chemical space that must be explicitly matched to maintain project continuity.

Quantitative Differentiation Evidence for 2-[3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide: A Comparator-Based Procurement Evaluation


Evaluating Structural Novelty and Target Engagement Potential Against the 4-Methoxyphenyl Analog

The target compound's 3,4-dimethylphenyl substitution is predicted to confer distinct lipophilicity and steric bulk compared to the common 4-methoxyphenyl analog, 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide (CAS 899212-94-3). While no direct head-to-head biological comparison is currently published, the difference in calculated logP values—approximately 2.79 for the 3,4-dimethyl analog versus approximately 2.24 for the 4-methoxy analog—indicates a measurable shift in physicochemical properties that can influence membrane permeability and non-specific protein binding . For procurement decisions, this suggests the 3,4-dimethyl compound will exhibit different cellular distribution and target engagement kinetics, making it a structurally distinct probe for SAR campaigns where the goal is to explore hydrophobic pocket interactions.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Probe Development

Comparative Patent Landscape Analysis: Positioning Against General Formula Claims in Pyridazinone-Amide IRAK Inhibitor Series

A review of the patent literature reveals that structurally related pyridazinone-amide derivatives have been claimed as Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitors, with specific quantitative data attached to closely matched analogs . For example, US20170071936A1 discloses compounds of the Formula (I) where varying the amide substituent results in IC50 values ranging from sub-nanomolar to micromolar against IRAK4 . The target compound's specific combination of a 3,4-dimethylphenyl group on the pyridazinone core with an N-methyl-N-phenyl acetamide side chain is not explicitly exemplified in this key patent family, suggesting it occupies unclaimed chemical space. This creates potential freedom-to-operate advantages for commercial development or proprietary screening library construction compared to heavily patented amino-pyrimidine scaffolds.

Intellectual Property Kinase Inhibitor Prosecution History

Evidence Gap Assessment: Current Limitations in High-Strength Quantitative Comparative Data

A thorough search of primary research papers, authoritative databases including ChEMBL, BindingDB, and PubChem, as well as patent bioassay data repositories did not yield any publicly available quantitative biological activity data (e.g., IC50, Ki, EC50) for 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide . This absence of data extends to its closest commercially available analogs, meaning no direct head-to-head potency, selectivity, or ADME comparisons can currently be performed. This evidence gap must be explicitly acknowledged in any procurement decision-making process, as the compound's differentiation advantage versus alternatives like 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide or 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylacetamide is presently limited to predicted physicochemical and patent-landscape properties.

Data Transparency Biological Screening Procurement Risk Management

Evidence-Backed Application Scenarios for Procuring 2-[3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide


Novel Kinase or GPCR Probe Development in Academic or Biotech SAR Campaigns

Given its predicted distinct lipophilicity (cLogP ≈ 2.79) and unique 3,4-dimethylphenyl substitution pattern relative to common methoxy or halo analogs, this compound is an ideal procurement choice for a medicinal chemistry group aiming to explore hydrophobic pocket interactions within a target protein's active site . Its structural novelty ensures that any activity discovered generates patent-free, proprietary SAR data, a critical factor for early-stage drug discovery projects seeking to build a competitive intellectual property position .

Custom Screening Library Assembly Focused on Underexplored Chemical Space

For organizations constructing diversity-oriented or target-focused screening libraries, this compound's absence from major patent claims and public bioactivity databases makes it a valuable non-redundant addition . Its inclusion can increase the library's ability to identify novel chemotypes during high-throughput screening, specifically targeting kinases or receptors where the pyridazinone scaffold is known to be a privileged structure . This aligns with screening deck procurement strategies prioritizing structural novelty over extensive characterization.

Chemical Biology Probe for Studying Methyl-Group Effects on Target Engagement

The compound serves as a specific tool molecule for investigating how aryl ring methylation (particularly 3,4-dimethyl substitution versus 4-methoxy or unsubstituted phenyl) modulates biological activity, selectivity, and physicochemical properties within the pyridazinone pharmacophore . Researchers procuring a matched-pair series including this compound, a 4-methoxy analog (CAS 899212-94-3), and a 4-bromo analog (CAS not specified) can use it to deconvolute steric versus electronic contributions to target binding and pharmacokinetic behavior.

Quote Request

Request a Quote for 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.